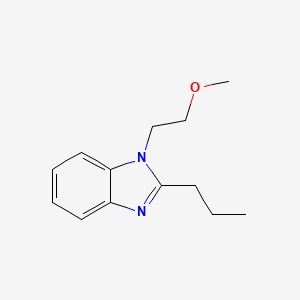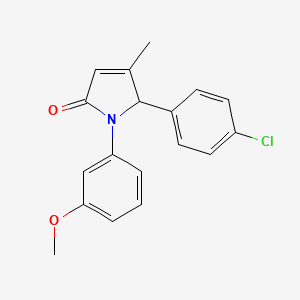![molecular formula C25H30N4O2 B4046142 (1-{3-[(4-methylbenzyl)amino]benzoyl}piperidin-4-yl)(1-methyl-1H-imidazol-2-yl)methanol](/img/structure/B4046142.png)
(1-{3-[(4-methylbenzyl)amino]benzoyl}piperidin-4-yl)(1-methyl-1H-imidazol-2-yl)methanol
Übersicht
Beschreibung
(1-{3-[(4-methylbenzyl)amino]benzoyl}piperidin-4-yl)(1-methyl-1H-imidazol-2-yl)methanol is a useful research compound. Its molecular formula is C25H30N4O2 and its molecular weight is 418.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.23687621 g/mol and the complexity rating of the compound is 572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Synthesis
- Ruthenium(II) complexes with heteroditopic N-heterocyclic carbene ligands have been developed as efficient catalysts for C-N bond formation through a hydrogen-borrowing strategy under solvent-free conditions. These complexes demonstrate high efficiency in various C-N bond-forming reactions, highlighting the role of ruthenium-based catalysts in chemical synthesis (Donthireddy et al., 2020).
N-Methylation and Transfer Hydrogenation
- A clean and cost-competitive method using methanol as both C1 synthon and H2 source for selective N-methylation of amines has been developed. This method employs RuCl3.xH2O as a ligand-free catalyst, demonstrating the potential of methanol in organic synthesis and showcasing the production of N-methylated products and pharmaceutical agents through late-stage functionalization (Sarki et al., 2021).
Antimicrobial Activity
- New pyridine derivatives have been synthesized and screened for in vitro antimicrobial activity. These compounds show variable and modest activity against investigated bacterial and fungal strains, pointing to the potential for developing new antimicrobial agents from complex organic compounds (Patel et al., 2011).
Reaction Kinetics
- The kinetics of nucleophilic substitution reactions of methyl 2,4-dichloro-3,5-dinitrobenzoate with various amines in methanol and benzene have been studied, providing insight into the factors influencing these reactions. This research contributes to a deeper understanding of the mechanisms underlying nucleophilic substitutions and their dependence on solvent and amine type (Fathalla et al., 2006).
Fluorescence Properties
- A novel fluorescent probe with strong fluorescence and high fluorescence quantum yield has been synthesized, offering insights into the development of new materials for sensing and detection applications. This research underscores the importance of structural design in creating effective fluorescent probes (Wen-yao, 2012).
Eigenschaften
IUPAC Name |
[4-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidin-1-yl]-[3-[(4-methylphenyl)methylamino]phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2/c1-18-6-8-19(9-7-18)17-27-22-5-3-4-21(16-22)25(31)29-13-10-20(11-14-29)23(30)24-26-12-15-28(24)2/h3-9,12,15-16,20,23,27,30H,10-11,13-14,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWWZQOPYLPWEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=CC=CC(=C2)C(=O)N3CCC(CC3)C(C4=NC=CN4C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}-N-(3-nitrophenyl)acetamide](/img/structure/B4046065.png)
![1-[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]-N-(2-pyridinylmethyl)methanamine](/img/structure/B4046073.png)



![3-(1-Nitro-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B4046111.png)
![3-(3,4-dichlorophenyl)-5,6,7,8-tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepine hydrobromide](/img/structure/B4046118.png)

![ETHYL 2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-2-PHENYLACETATE](/img/structure/B4046145.png)
![3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(3-chlorophenyl)pyrrolidine-2,5-dione](/img/structure/B4046153.png)
![2-[1-(3-acetylphenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B4046156.png)
![(2E)-N-(2-FLUOROPHENYL)-3-[2-(2-FLUOROPHENYL)ETHYL]-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE](/img/structure/B4046162.png)
![N-benzyl-N-[(2,5-dichlorophenyl)sulfonyl]glycine](/img/structure/B4046169.png)
![3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B4046172.png)
